4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride

Description

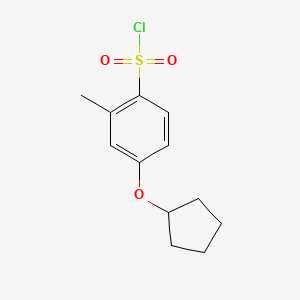

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclopentyloxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Properties

IUPAC Name |

4-cyclopentyloxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c1-9-8-11(16-10-4-2-3-5-10)6-7-12(9)17(13,14)15/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVVHGGRMWHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCCC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with cyclopentanol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxy-2-methylbenzenesulfonyl chloride+Cyclopentanol→4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

- 4-(Cyclopentyloxy)-2-methylbenzenesulfonamide

- 4-(Cyclopentyloxy)-2-methylbenzenesulfonate

- 4-(Cyclopentyloxy)-2-methylbenzenesulfonothioate

Uniqueness

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Biological Activity

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a sulfonyl chloride moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The chemical formula of this compound is . It exhibits the following properties:

- Molecular Weight : 248.74 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.

- Stability : Sensitive to moisture, requiring storage in a dry environment.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor of specific enzymes or receptors involved in disease processes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing the compound to modify biological macromolecules, such as proteins and nucleic acids, thereby altering their function.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, can exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis, leading to cell lysis.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| 4-Methylbenzene-1-sulfonyl chloride | Antifungal | Candida albicans |

| 4-Chlorobenzene-1-sulfonyl chloride | Antiviral | Influenza virus |

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds similar to this compound have been studied for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the inhibitory effects of various sulfonyl chlorides on bacterial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 25 µM.

- In Vivo Models : In animal models of inflammation, administration of related sulfonamide derivatives showed a reduction in edema and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

- Pharmacological Profiling : Further investigations into the pharmacokinetics of this compound revealed moderate bioavailability and metabolic stability, indicating its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.